2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide involves several steps. One common method includes the reaction of 1-benzylpiperidin-3-amine with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III) complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents used in these reactions include iodine(III) complexes for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide can be compared with other piperidine derivatives, such as:
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-isopropylpropanamide
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-butylpropanamide
These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical properties . The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and applications .
Properties
Molecular Formula |
C17H27N3O |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14?,16-/m0/s1 |
InChI Key |
FUUACBIFNCNOAE-WMCAAGNKSA-N |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Canonical SMILES |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
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